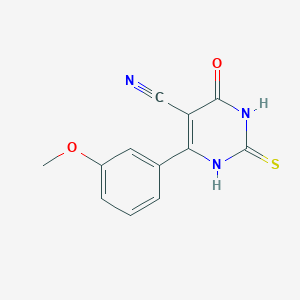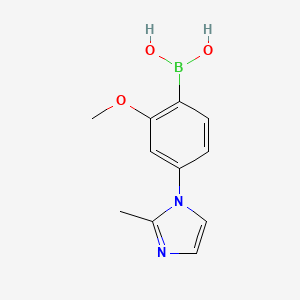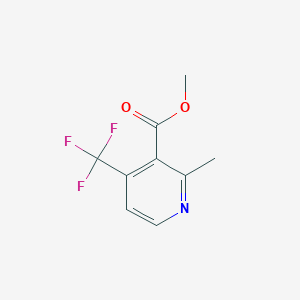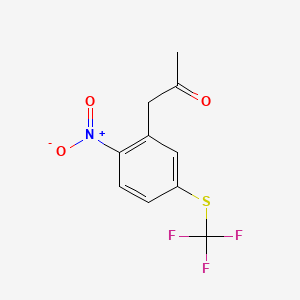
1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3S It is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. One common method involves the nitration of 2-(trifluoromethylthio)benzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitro compound is then subjected to a Friedel-Crafts acylation reaction with acetone in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-one moiety, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Reduction of the nitro group yields 1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-2-one.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation can produce carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio and nitro functionalities.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and trifluoromethylthio groups.
Mécanisme D'action
The mechanism of action of 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
- 1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one
- 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole
- 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one
Comparison: 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both a nitro group and a trifluoromethylthio group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C10H8F3NO3S |
|---|---|
Poids moléculaire |
279.24 g/mol |
Nom IUPAC |
1-[2-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-6(15)4-7-5-8(18-10(11,12)13)2-3-9(7)14(16)17/h2-3,5H,4H2,1H3 |
Clé InChI |
GMFKHWPHADGSRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



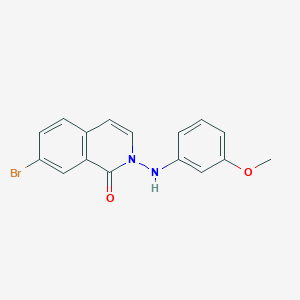
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
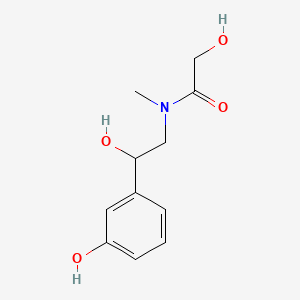
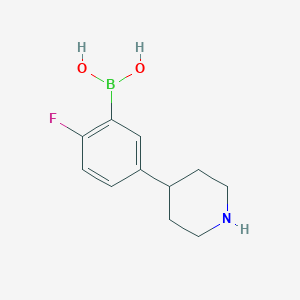
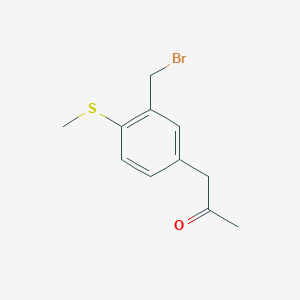
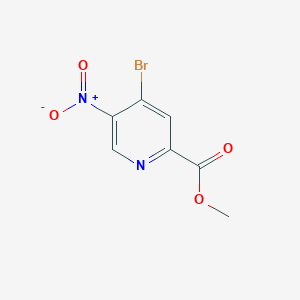

![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
